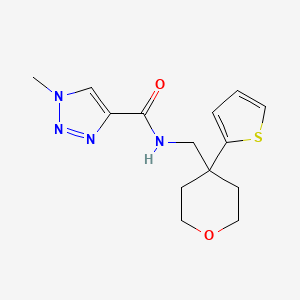

1-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

Beschreibung

This compound is a heterocyclic carboxamide featuring a 1,2,3-triazole core substituted with a methyl group at the 1-position. The triazole ring is connected via a carboxamide bridge to a tetrahydro-2H-pyran (THP) scaffold, which is further substituted at the 4-position with a thiophen-2-yl group.

Eigenschaften

IUPAC Name |

1-methyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2S/c1-18-9-11(16-17-18)13(19)15-10-14(4-6-20-7-5-14)12-3-2-8-21-12/h2-3,8-9H,4-7,10H2,1H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBOASDCKWMJPPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCC2(CCOCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-Methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of triazoles, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential anticancer and antimicrobial properties, as well as its mechanisms of action.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₃H₁₆N₄O₂S

- Molecular Weight : 292.36 g/mol

- CAS Number : 2034508-72-8

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. In particular, compounds similar to 1-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide have been shown to inhibit cancer cell proliferation through various mechanisms:

- Thymidylate Synthase Inhibition : Many triazole derivatives act as inhibitors of thymidylate synthase (TS), an enzyme critical for DNA synthesis. For example, studies have shown that certain triazole compounds exhibit TS inhibitory activity with IC₅₀ values ranging from 1.95 to 4.24 μM, which is significantly lower than standard chemotherapeutic agents like Pemetrexed (IC₅₀ = 7.26 μM) .

- Cell Line Studies : In vitro studies have demonstrated that related triazole compounds exhibit antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). For instance, one derivative showed an IC₅₀ of 1.1 μM against MCF-7 cells .

Antimicrobial Activity

The antimicrobial potential of triazole derivatives is another area of interest. The compound has shown effectiveness against various bacterial strains:

- Inhibition of Pathogenic Bacteria : Some studies report that triazole derivatives effectively inhibit the growth of Escherichia coli and Staphylococcus aureus. This antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis and function .

The biological activities of 1-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide can be summarized as follows:

Anticancer Mechanism

The anticancer effects are primarily mediated through the inhibition of thymidylate synthase, leading to:

- Induction of apoptosis in cancer cells.

- Cell cycle arrest due to impaired DNA synthesis.

Antimicrobial Mechanism

The antimicrobial action involves:

- Disruption of bacterial cell wall integrity.

- Interference with essential metabolic pathways in bacteria.

Case Studies

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the heterocyclic core, substituents, and scaffold modifications. Below is a detailed comparison:

Core Heterocycle Modifications

- Pyrazole vs. Triazole: describes 1-(2-bromophenyl)-N-(4-cyano-THP-4-yl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxamide, which replaces the triazole with a pyrazole ring. Pyrazoles generally exhibit higher metabolic stability due to reduced susceptibility to oxidative degradation compared to triazoles. However, triazoles often display stronger hydrogen-bonding capacity, enhancing target binding . Key Data:

- Tetrazole and Pyrimidinone Derivatives: highlights compounds with tetrazole and pyrimidinone cores. Tetrazoles are known for their bioisosteric replacement of carboxylic acids, improving bioavailability. The target compound’s triazole may offer similar advantages but with distinct electronic properties .

Substituent Effects

- Thiophene vs. However, bromophenyl groups (as in ) contribute higher molecular weight and halogen-bonding capacity, which may improve target affinity .

- THP Modifications: The THP scaffold in the target compound is substituted with a thiophene, whereas ’s analog features a cyano group.

Structural Characterization Tools

Both the target compound and analogs rely on crystallographic tools (e.g., SHELXL, WinGX) for structural validation. The THP ring’s chair conformation in the target compound likely influences crystal packing and solubility, as seen in related THP-containing molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.